REACTION_SMILES
|
[BrH:22].[CH3:1][O:2][C:3]([c:4]1[c:5]([NH2:16])[cH:6][c:7]([C:8](=[O:9])[O:10][CH3:11])[c:12]([C:14]#[N:15])[cH:13]1)=[O:17].[Cu:24][Br:25].[N:18]([O-:19])=[O:20].[Na+:21].[OH2:23]>>[CH3:1][O:2][C:3]([c:4]1[c:5]([Br:22])[cH:6][c:7]([C:8](=[O:9])[O:10][CH3:11])[c:12]([C:14]#[N:15])[cH:13]1)=[O:17]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)c1cc(C#N)c(C(=O)OC)cc1N
|
Name
|
[Cu]Br
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cu]Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=N[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)c1cc(C#N)c(C(=O)OC)cc1Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |